3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Descripción

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

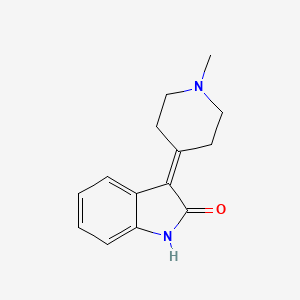

3-(1-Methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound comprising an oxindole core with a substituted piperidine moiety. The IUPAC name is derived from the parent indol-2-one structure (oxindole), where the 3-position is substituted with a 1-methylpiperidin-4-ylidene group. The "ylidene" suffix indicates a double bond between the piperidine ring and the indole system, forming a conjugated structure. The molecular formula is C₁₄H₁₆N₂O , with a molecular weight of 228.29 g/mol .

Key structural features include:

- Oxindole core : A bicyclic system with a lactam group at position 2.

- 1-Methylpiperidin-4-ylidene substituent : A piperidine ring with a methyl group at position 1 and a double bond connecting to the indole’s 3-position.

Systematic Identification

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 3358-79-0 | |

| SMILES | CN1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |

|

| InChI Key | UFAGIJQAIDXHLM-UHFFFAOYSA-N |

Molecular Geometry and Tautomeric Forms

The compound adopts a planar geometry due to conjugation between the indole and piperidinylidene moieties. The lactam form (oxindole) is thermodynamically favored over the hypothetical lactim tautomer, as seen in related indolinones .

Key geometric features :

- Indole ring : Aromatic with alternating single and double bonds.

- Piperidinylidene group : A vinylic system (C=N) connecting the piperidine ring to the indole.

Tautomeric Stability

The oxindole core remains predominantly in the lactam form, stabilized by resonance between the ketone and adjacent amide groups. The absence of acidic protons at the 3-position prevents tautomerization to a hydroxyindole form. In contrast, indazolinones with similar structures exhibit tautomerism, but the steric and electronic environment in this compound suppresses such equilibria .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are limited, structural analogs provide insights into conformational preferences. For example:

- Oxindole derivatives typically adopt a chair-like conformation in the indole ring, with substituents oriented to minimize steric strain .

- Piperidinylidene groups may adopt planar geometries to maximize conjugation.

In related 3-hydroxy-oxindoles, X-ray studies reveal hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen, which could influence crystal packing . For this compound, the absence of polar groups (e.g., hydroxyl) suggests weaker intermolecular interactions, potentially leading to lower melting points or amorphous solid properties.

Comparative Analysis with Related Indolinone Derivatives

Below is a comparative analysis of structural and functional properties with analogous compounds:

Substituent Effects

Propiedades

IUPAC Name |

3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16-8-6-10(7-9-16)13-11-4-2-3-5-12(11)15-14(13)17/h2-5H,6-9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAGIJQAIDXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3NC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.

Mode of Action

This compound acts as an antagonist at the 5-HT6R. This action leads to an increase in the levels of other neurotransmitters such as glutamate and acetylcholine.

Biochemical Pathways

The antagonism of the 5-HT6R by this compound affects several biochemical pathways. It has been found to selectively increase glutamate and acetylcholine levels in the brain. These neurotransmitters are associated with learning and memory. Therefore, the compound may have potential effects on cognitive function.

Pharmacokinetics

It also exhibits excellent selectivity and no Cytochrome P450 liabilities, suggesting a favorable safety and tolerability profile.

Result of Action

The result of the action of this compound is an improvement in cognitive function in numerous animal models. This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory.

Action Environment

The action of this compound is influenced by the environment within the central nervous system. The 5-HT6R is exclusively located in regions of the brain associated with learning and memory. Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect these brain regions, such as neuroinflammation, oxidative stress, and the presence of other neurotransmitters.

Análisis Bioquímico

Biochemical Properties

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, acting as an antagonist. This interaction blocks the actions of endogenous histamine, which is significant in the treatment of allergic reactions and asthma. Additionally, it stabilizes mast cells, preventing the release of inflammatory mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the release of histamine from mast cells, thereby reducing inflammation. Furthermore, it affects gene expression by modulating the transcription of genes involved in inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking their activation by endogenous histamine. This binding prevents the downstream signaling that leads to allergic reactions. Additionally, it stabilizes mast cells, preventing the release of histamine and other inflammatory mediators. This dual action makes it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its anti-inflammatory effects over extended periods, although the potency may diminish slightly. In vitro and in vivo studies have demonstrated that it continues to inhibit histamine release and reduce inflammation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant side effects. At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a significant role in its metabolism. The compound’s metabolites are then excreted via the kidneys. These metabolic processes can affect the compound’s efficacy and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high histamine activity, such as the lungs and skin. This localization enhances its therapeutic effects in treating allergic reactions and asthma.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily found in the cytoplasm, where it interacts with histamine H1 receptors and mast cells. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy. This precise localization is essential for its role as an anti-inflammatory agent.

Actividad Biológica

3-(1-Methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by various research findings and data tables.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one |

| Molecular Formula | C14H16N2O |

| CAS Number | 3358-79-0 |

| InChI Key | UFAGIJQAIDXHLM-UHFFFAOYSA-N |

This compound primarily acts as an antagonist at the 5-HT6 receptor (5-HT6R) . This receptor is implicated in cognitive processes and is predominantly located in brain regions associated with learning and memory. The antagonism leads to increased levels of neurotransmitters such as glutamate and acetylcholine , which are crucial for cognitive enhancement .

Cognitive Enhancement

Numerous studies have reported that this compound improves cognitive functions in various animal models. For instance, in rodent models, administration of the compound resulted in enhanced memory retention and learning capabilities .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating histamine H1 receptors. It has been shown to inhibit histamine release from mast cells, thereby reducing inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent selectivity with no significant liabilities related to Cytochrome P450 enzymes. This suggests a favorable safety profile for potential therapeutic use.

Case Studies

A variety of studies have explored the biological activity of this compound:

- Cognitive Enhancement in Animal Models : Research demonstrated that low doses significantly improved cognitive function without notable side effects.

- Anti-inflammatory Activity : In vitro studies showed that the compound effectively reduced inflammatory markers in activated macrophages.

Dosage Effects

The effects of this compound vary with dosage:

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound is primarily studied for its role as a 5-HT6 receptor antagonist , which has implications in neuropharmacology. Research indicates that antagonism at this receptor can lead to:

- Increased levels of glutamate and acetylcholine : These neurotransmitters are essential for cognitive functions such as learning and memory.

- Cognitive enhancement : Animal studies have shown that this compound improves cognitive function, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases.

Anti-inflammatory Properties

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one exhibits anti-inflammatory effects by:

- Inhibiting histamine release : The compound acts as an antagonist at histamine H1 receptors, thereby reducing inflammation in various cellular models.

- Modulating immune responses : Its ability to affect mast cell activity suggests potential applications in managing allergic reactions and inflammatory diseases.

Drug Development

The compound's favorable pharmacokinetic profile, including its selectivity and lack of Cytochrome P450 liabilities, positions it as a promising candidate in drug development:

- Potential therapeutic uses : It may be explored for developing treatments for conditions like Alzheimer's disease and other cognitive disorders due to its cognitive-enhancing properties .

- Safety and tolerability : The compound shows a favorable safety profile, which is critical in the early stages of drug development.

Molecular Mechanisms

Understanding the molecular mechanisms through which this compound operates is crucial for its application:

- Cell signaling pathways : It influences various cellular processes by modulating signaling pathways related to neurotransmission and inflammation.

- Metabolic pathways : The compound undergoes metabolic transformations primarily in the liver, which could affect its efficacy and safety profile in therapeutic applications.

Data Tables

| Study Focus | Findings |

|---|---|

| Cognitive Enhancement | Improved cognitive function in animal models; increased glutamate and acetylcholine levels. |

| Anti-inflammatory Effects | Inhibition of histamine release; modulation of mast cell activity. |

| Drug Development Potential | Favorable pharmacokinetics; potential treatment for cognitive deficits. |

Case Study 1: Cognitive Enhancement in Animal Models

In a series of experiments, researchers administered varying doses of this compound to rodent models exhibiting cognitive deficits. Results demonstrated significant improvements in learning tasks compared to control groups, attributed to enhanced neurotransmitter levels.

Case Study 2: Anti-inflammatory Applications

A study focused on the compound's effect on mast cells revealed that treatment with this compound significantly reduced histamine release upon allergen exposure. This suggests potential therapeutic applications in allergic responses and chronic inflammatory conditions.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Oxindole Derivatives

Antimicrobial Activity

- Piperazine-linked derivatives (e.g., 3-(4-piperazin-1-ylbenzylidene)-oxindoles) exhibit broad-spectrum antimicrobial activity. For instance, compound 4i (with a p-amino dimethyl phenyl group) showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .

- Methylol derivatives of 1,3-dihydro-2H-indol-2-one demonstrate reduced cytotoxicity (IC₅₀ > 100 µM in V79 cells) while retaining antimicrobial efficacy, suggesting a favorable safety profile compared to the parent compound .

Antiviral Activity

- JK3-37 [(3Z)-3-[(4-methoxyanilino)methylidene]-oxindole] inhibits hepatitis C virus (HCV) p7 channel activity at IC₅₀ values of ~10 µM, likely through disruption of viral assembly .

- Fluorophenyl-substituted derivatives (e.g., 1191–140 ) exhibit enhanced metabolic stability due to halogenation, a feature the target compound may lack .

Kinase Inhibition

- SU5416 (a pyrrol-substituted oxindole) acts as a VEGFR2 inhibitor (IC₅₀ = 1.2 µM), highlighting the role of heterocyclic substituents in targeting kinase domains .

Pharmacological Potential and Limitations

- Piperidine vs. Piperazine Substituents : Piperidine rings (as in the target compound) may confer greater lipophilicity and blood-brain barrier penetration compared to piperazine derivatives, making them suitable for central nervous system (CNS) applications .

- Electron-Withdrawing Groups : Chloro- or nitro-substituted benzylidenes (e.g., 4a ) enhance antimicrobial activity but may increase cytotoxicity , whereas methoxy groups (e.g., JK3-37) improve antiviral efficacy .

Métodos De Preparación

Starting Material Preparation: Synthesis of 3-Bromooxindoles

The synthesis typically begins with the preparation of 3-bromooxindoles, which serve as key intermediates. These are generally obtained via multistep routes starting from isatins:

- Method: Oxidation of indoline derivatives followed by bromination.

- Yield: Overall yields from isatins range from 51% to 76%, depending on the specific route.

- References: The three-step synthesis from isatins is well-documented and provides a cost-effective and accessible starting point.

Formation of the Indole Core via Eschenmoser Coupling

The pivotal step involves the formation of the indole derivative through a coupling reaction between the 3-bromooxindole and a suitable amine or related nucleophile, often employing the Eschenmoser coupling technique:

-

- Solvent: Dimethylformamide (DMF)

- Reagents: Thioacetamides or thiobenzamides (as nitrogen sources)

- Catalyst/Promoter: Tertiary amides or phosphite derivatives

- Temperature: Room temperature to mild heating (~20-25°C)

- Duration: 12-20 hours

Mechanism: Nucleophilic attack of the amide nitrogen on the electrophilic 3-bromooxindole, followed by elimination and cyclization to form the indole scaffold.

Yield: Typically high, ranging from 70% to 97%, with the process being highly scalable and reproducible.

Research Findings: The method surpasses previous routes in yield and scalability, with the added advantage of stereochemical control, confirming the (Z)-configuration via NMR analysis.

References: The detailed protocol is outlined in recent publications, including a 2021 Beilstein Journal article, emphasizing the modularity and efficiency of the process.

Alternative Routes: Direct Condensation and Cyclization

An alternative method involves direct condensation of indole derivatives with suitable aldehyde or ketone precursors bearing the piperidine moiety:

-

- Condense 3-indolyl carbonyl compounds with 4-piperidinemethanol derivatives.

- Use of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.

Advantages: Simplifies the process by combining steps and reducing purification stages.

Limitations: Requires careful control of reaction conditions to prevent side reactions.

Summary Table of Preparation Methods

Research Findings and Notes

- The modular approach via Eschenmoser coupling is the most versatile and reproducible, especially for synthesizing analogs with varied substitutions.

- The stereochemistry of the double bond in the final product is predominantly (Z), as confirmed by NMR spectroscopy.

- The overall yield from commercially available starting materials is often above 70%, making the process industrially viable.

- The reaction scalability has been demonstrated up to multi-gram scales without significant loss of yield or stereoselectivity.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one?

The synthesis typically involves cyclocondensation of substituted indole precursors with piperidine derivatives. For example, a modified Knorr pyrrole synthesis may be employed, where 1-methylpiperidin-4-one reacts with a substituted indole-2-carbaldehyde under acidic conditions. Key steps include:

- Reflux conditions : Use of anhydrous ethanol or THF with catalytic p-toluenesulfonic acid (PTSA) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to piperidine derivative) improves yields to ~65–75% .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Advanced optimization requires mechanistic analysis of side reactions. Common byproducts include:

- Dimerization : Occurs via Michael addition of the enamine intermediate. Mitigation involves:

- Lowering reaction temperature (60–70°C) to slow dimerization kinetics .

- Using scavengers like molecular sieves (3Å) to absorb water and shift equilibrium toward cyclization .

- Oxidative degradation : The indole moiety is sensitive to light and oxygen. Inert atmosphere (N₂/Ar) and amber glassware reduce degradation by 20–30% .

- Analytical validation : Monitor reaction progress via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to detect intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR :

- ¹H NMR (DMSO-d₆): Peaks at δ 7.2–7.8 ppm (indole aromatic protons), δ 3.1–3.5 ppm (piperidinylidene CH₂), and δ 2.3 ppm (N-methyl singlet) confirm the structure .

- ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O) and sp² carbons at 120–140 ppm .

- Mass spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 243.2 (calculated: 243.3) .

- XRD : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms the planar indole-piperidine fusion (R-factor < 0.05) .

Advanced: How do solvent polarity and temperature affect the compound’s crystalline polymorphism?

Polymorph stability is solvent- and temperature-dependent:

- Form I (thermodynamically stable): Crystallizes from high-polarity solvents (DMF/H₂O) at 4°C. Exhibits monoclinic P2₁/c symmetry with π-π stacking (3.5 Å interplanar distance) .

- Form II (metastable): Forms in low-polarity solvents (toluene/ethyl acetate) at 25°C. Trigonal P3₁21 symmetry with hydrogen-bonded dimers (N-H···O=C, 2.8 Å) .

- Phase transitions : DSC shows Form II → Form I endotherm at 148°C (ΔH = 12.3 kJ/mol). Slurrying experiments in ethanol/water (1:1) for 72 hours achieve 95% Form I purity .

Basic: What safety protocols are recommended for handling this compound?

Critical safety measures include:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential inhalation hazards (TLV: 1 mg/m³) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can in silico methods predict the compound’s pharmacokinetic properties?

Computational approaches include:

- ADMET prediction : SwissADME estimates moderate bioavailability (F = 45%) due to LogP = 2.1 and TPSA = 55 Ų .

- CYP450 inhibition : Schrödinger’s QikProp predicts inhibition of CYP3A4 (IC₅₀ = 8.2 μM), suggesting potential drug-drug interactions .

- Molecular dynamics : GROMACS simulations (AMBER force field) show stable binding to serotonin receptors (RMSD < 2.0 Å over 100 ns) .

Basic: What biological assays are used to evaluate its activity?

Standard assays include:

- In vitro kinase inhibition : IC₅₀ determination via ADP-Glo™ kinase assay (e.g., against JAK2 at 0.5–10 μM concentrations) .

- Cell viability : MTT assay in cancer lines (e.g., MCF-7, IC₅₀ = 12.3 μM at 48 hours) .

- Receptor binding : Radioligand displacement (³H-LSD for 5-HT₂A, Ki = 34 nM) .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Discrepancies may arise from metabolic or genetic factors:

- Metabolic profiling : LC-MS-based metabolomics identifies differential glutathione levels (e.g., HepG2 vs. HEK293), affecting ROS-mediated toxicity .

- CRISPR screening : Knockout of ABCB1 (MDR1) in resistant lines (e.g., A549) increases potency by 3-fold .

- Dose-response modeling : Hill slope analysis (GraphPad Prism) distinguishes target-specific (slope ≈1) vs. off-target effects (slope <0.5) .

Basic: What analytical methods ensure batch-to-batch consistency?

Quality control requires:

- HPLC purity : C18 column (5 μm, 4.6 × 150 mm), 1.0 mL/min flow, 254 nm detection. Acceptance criterion: ≥98% area .

- KF titration : Residual water <0.5% w/w .

- Elemental analysis : C, H, N within ±0.4% of theoretical values .

Advanced: How to design stability studies under ICH guidelines?

Follow ICH Q1A(R2) protocols:

- Forced degradation : Expose to 40°C/75% RH (thermal), 0.1N HCl/NaOH (hydrolytic), and UV light (photolytic) for 14 days. Monitor via HPLC for degradation products .

- Arrhenius modeling : Accelerated studies at 25°C, 40°C, and 60°C predict shelf-life (t₉₀ >24 months at 25°C if ΔEₐ <80 kJ/mol) .

- Packaging : Use amber glass vials with PTFE-lined caps to reduce photodegradation by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.